molecular formula C15H11N7O12S B12456564 N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline

N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline

Cat. No.: B12456564
M. Wt: 513.4 g/mol
InChI Key: GFVKLFJGKBTBCW-UHFFFAOYSA-N
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Description

N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline typically involves the nitration of aniline derivatives The process begins with the selective nitration of aniline to introduce nitro groups at specific positions on the aromatic ringThe reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, along with controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the nitro groups and the potential for explosive reactions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require strong acids or bases depending on the desired substitution pattern .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce more highly nitrated compounds .

Scientific Research Applications

N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of the target molecules. The pathways involved may include oxidative stress responses and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline is unique due to its combination of nitro groups and the sulfanyl-ethyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H11N7O12S

Molecular Weight

513.4 g/mol

IUPAC Name

N-methyl-2,4,6-trinitro-N-[2-(2,4,6-trinitrophenyl)sulfanylethyl]aniline

InChI

InChI=1S/C15H11N7O12S/c1-16(14-10(19(27)28)4-8(17(23)24)5-11(14)20(29)30)2-3-35-15-12(21(31)32)6-9(18(25)26)7-13(15)22(33)34/h4-7H,2-3H2,1H3

InChI Key

GFVKLFJGKBTBCW-UHFFFAOYSA-N

Canonical SMILES

CN(CCSC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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